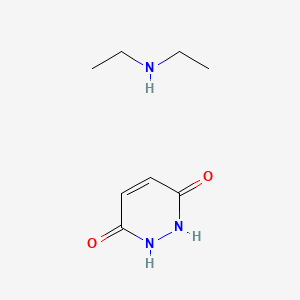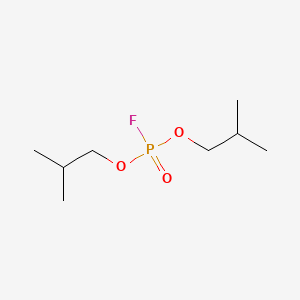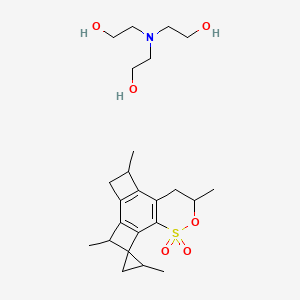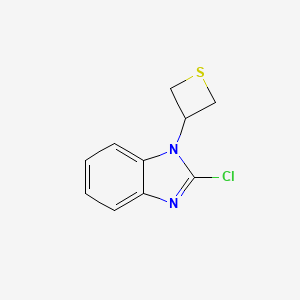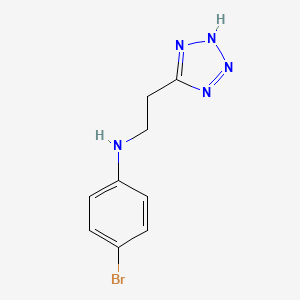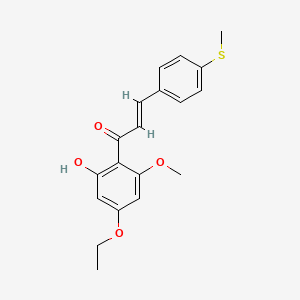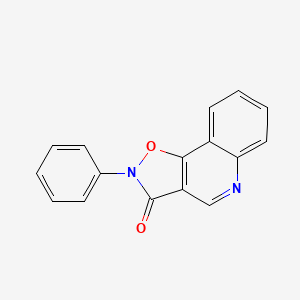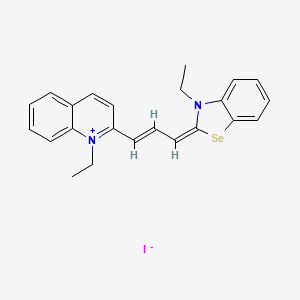
1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 276-697-2 is known as Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives. This compound is a type of surfactant, which is commonly used in various industrial applications due to its surface-active properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives typically involves the reaction of ethanolamine with long-chain fatty acids. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves heating the reactants to a specific temperature and maintaining this temperature for a certain period to allow the reaction to proceed to completion.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in a pure form, ready for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell culture and molecular biology experiments to improve the efficiency of cell lysis and protein extraction.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives involves their ability to reduce surface tension and form micelles. This property allows them to solubilize hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to enhanced solubility and stability of various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-iminobis-, N-C8-10-alkyl derivatives
- Ethanol, 2,2’-iminobis-, N-C16-20-alkyl derivatives
Uniqueness
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivatives are unique due to their specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes them particularly effective as surfactants in a wide range of applications compared to their shorter or longer chain counterparts.
Eigenschaften
CAS-Nummer |
72491-44-2 |
|---|---|
Molekularformel |
C23H23IN2Se |
Molekulargewicht |
533.3 g/mol |
IUPAC-Name |
(2E)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H23N2Se.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XSZVFOMMQLNORF-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


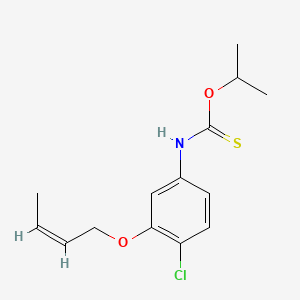


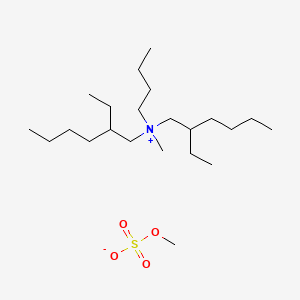
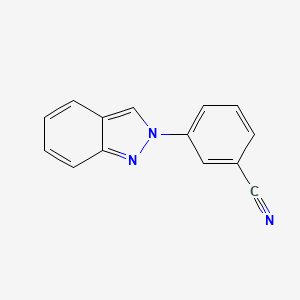
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
